Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)

Descripción general

Descripción

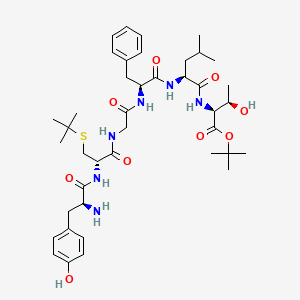

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes modified amino acids such as cysteine with a t-butyl protecting group and threonine with an O-t-butyl group, which can influence its chemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The protecting groups (t-butyl) can be removed under acidic conditions to yield the free amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Deprotection: Fully deprotected peptide ready for biological or chemical applications.

Aplicaciones Científicas De Investigación

The compound Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) (CAS No. 131766-24-0) is a synthetic peptide that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article will explore its applications in scientific research, particularly in pharmacology, biochemistry, and material science.

Molecular Formula

The molecular formula for Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is .

Pharmacological Applications

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) has shown promise in drug discovery and development. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies indicate that this peptide may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has focused on its mechanism of action involving the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy in disrupting microbial membranes presents potential for developing new antimicrobial agents.

Biochemical Research

In biochemistry, this peptide serves as a model compound for studying protein interactions and folding mechanisms.

- Protein Folding Studies : The unique structure aids in understanding how peptide sequences influence folding pathways and stability. This knowledge is crucial for designing stable protein therapeutics.

- Enzyme Inhibition : Research has explored the use of this peptide as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.

Material Science

The stability and solubility characteristics of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) make it suitable for applications in material science.

- Nanomaterials : The compound can be utilized in the synthesis of peptide-based nanomaterials, which have applications in drug delivery systems. Its ability to form stable structures at the nanoscale enhances the efficacy of drug delivery mechanisms.

- Biomaterials : The peptide's biocompatibility positions it as a candidate for developing biomaterials used in tissue engineering and regenerative medicine.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways via mitochondrial disruption.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this peptide showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The presence of modified amino acids can enhance stability, binding affinity, or specificity.

Comparación Con Compuestos Similares

Similar Compounds

Tyrosyl-cysteinyl-glycyl-phenylalanyl-leucyl-threonyl: Lacks the t-butyl protecting groups, which may affect its stability and reactivity.

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl: Similar but without the O-t-butyl group on threonine.

Uniqueness

The presence of t-butyl protecting groups in Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) can enhance its stability and protect it from premature degradation. This makes it particularly useful in applications where stability is crucial.

Actividad Biológica

Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl), commonly referred to as BUBUC, is a synthetic peptide that has garnered interest in pharmacological research due to its selective activity at delta-opioid receptors. This article explores the biological activity of BUBUC, focusing on its pharmacological properties, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

BUBUC is characterized by a specific sequence of amino acids that includes tyrosine, cysteine (with a tert-butyl substitution), glycine, phenylalanine, leucine, and threonine. Its chemical formula is C41H62N6O10, indicating a complex structure conducive to specific biological interactions .

Opioid Activity

BUBUC has been shown to exhibit high selectivity for delta-opioid receptors compared to mu-opioid receptors. In studies, it demonstrated a dissociation constant (KI) of 2.9 nM for delta receptors and 2980 nM for mu receptors, resulting in a selectivity ratio of approximately 1000:1 . This selectivity was confirmed through various pharmacological assays that assessed its analgesic effects.

Behavioral Studies

In vivo studies indicated that BUBUC administration at low doses (0.1 mg/kg) resulted in increased rearing activity in mice, suggesting potential stimulant effects at delta-opioid receptors. Notably, this effect was reversible with naltrindole, a delta-selective antagonist, highlighting the specificity of BUBUC's action .

Enzymatic Stability and Bioavailability

BUBUC's stability in biological systems is attributed to its hydrophobic nature and resistance to enzymatic degradation. This stability enhances its bioavailability and effectiveness as a therapeutic agent. The peptide's design allows it to maintain activity across various physiological environments, making it a candidate for further clinical exploration .

Study on Analgesic Effects

A pivotal study evaluated the analgesic properties of BUBUC in models of neuropathic pain. The results indicated significant pain relief without the adverse effects commonly associated with mu-opioid agonists. This positions BUBUC as a promising alternative for pain management therapies that seek to minimize side effects such as addiction and tolerance .

Comparative Analysis of Delta-Selective Agonists

Research comparing BUBUC with other delta-selective agonists revealed that BUBUC not only provided effective analgesia but also exhibited unique behavioral effects in animal models. These findings suggest that BUBUC may influence both nociceptive pathways and reward mechanisms differently than traditional opioids .

Potential Applications

Given its selective action and favorable pharmacokinetic properties, BUBUC could be developed for various therapeutic applications:

- Pain Management : As an alternative to traditional opioids for treating chronic pain.

- Neuroprotection : Potential use in neurodegenerative diseases where delta-opioid receptor modulation may confer protective effects.

- Addiction Treatment : Investigating its role in reducing cravings or withdrawal symptoms associated with opioid dependence.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C41H62N6O10 |

| Delta Receptor KI | 2.9 nM |

| Mu Receptor KI | 2980 nM |

| Selectivity Ratio | 1000:1 |

| Effective Dose | 0.1 mg/kg |

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-tert-butylsulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N6O9S/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)56-40(4,5)6)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-57-41(7,8)9)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMLPUPIEUVWKS-GQAKXHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CSC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157196 | |

| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131766-24-0 | |

| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131766240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.